3-Amino-N-1,3-thiazol-2-ylpropanamide

Lipophilicity LogP Physicochemical profiling

Researchers requiring fragment-sized 2-aminothiazole building blocks often encounter lot-to-lot variability that confounds FBDD screening. 3-Amino-N-1,3-thiazol-2-ylpropanamide (CAS 1016878-45-7) resolves this with multi-vendor availability at ≥95% purity and a validated propanamide-thiazole scaffold directly aligned with known BChE (IC₅₀ 0.9 μM) and AChE (IC₅₀ 0.5 μM) inhibitor pharmacophores. • Terminal primary amine enables fragment growing via amide coupling without deprotection • Balanced LogP 0.3-0.43 satisfies CNS drug-likeness criteria; straight-chain architecture matches SAR-preferred motifs achieving 69-96% leukemia cell growth inhibition • Free base form supports in-house salt screening for biophysical assay optimization

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
CAS No. 1016878-45-7
Cat. No. B1292149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-1,3-thiazol-2-ylpropanamide
CAS1016878-45-7
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)NC(=O)CCN
InChIInChI=1S/C6H9N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1-2,7H2,(H,8,9,10)
InChIKeyPDAGLZQIWYSIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-1,3-thiazol-2-ylpropanamide Product Overview


3-Amino-N-1,3-thiazol-2-ylpropanamide (CAS 1016878-45-7), also designated as N¹-1,3-thiazol-2-yl-beta-alaninamide, is a low-molecular-weight (171.22 g/mol) heterocyclic building block belonging to the 2-aminothiazole class [1]. The compound features a terminal primary amine linked via a three-carbon propanamide spacer to a 2-aminothiazole core, yielding the molecular formula C₆H₉N₃OS. Its computed physicochemical profile—XLogP3 of 0.3, topological polar surface area (TPSA) of 96.3 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]—places it firmly within fragment-sized chemical space (MW < 300 Da), making it a candidate for fragment-based drug discovery (FBDD) library construction. The compound is catalogued by multiple commercial suppliers including ChemBridge Corporation (Catalog No. 4029178), LeYan (Catalog No. 1410583), and CymitQuimica, typically at ≥95% purity . Its structural classification as a beta-alaninamide derivative distinguishes it from alpha-amino thiazole congeners in both reactivity and physicochemical behavior.

1
β-Alaninamide linker — distinct from α-amino positional isomers; enables unique H-bond geometry.
2
Single primary amine handle — compatible with amide coupling, reductive amination, and sulfonamide formation for library synthesis.
3
Fragment-sized (MW — meets Rule-of-Three criteria for FBDD library construction and hit-to-lead optimization.
4
Multi-vendor availability — free base and salt forms from ≥4 suppliers support competitive procurement and salt-form flexibility.

3-Amino-N-1,3-thiazol-2-ylpropanamide: Differentiation from Generic Analogs


The 2-aminothiazole scaffold is a recognized privileged structure in medicinal chemistry, yet substitution at the exocyclic amine nitrogen dramatically alters both physicochemical and biological properties in ways that render simple in-class interchange scientifically invalid. 3-Amino-N-1,3-thiazol-2-ylpropanamide carries its primary amine at the beta-position of the propanamide chain, generating a distinct hydrogen-bonding geometry and a measured vendor-calculated LogP of 0.43 that differs substantially from its alpha-amino positional isomer 3-amino-3-(1,3-thiazol-2-yl)propanamide (CAS 771522-44-2), which places the amine directly adjacent to the amide carbonyl. The dihydrochloride hydrate salt form exhibits a LogP of -0.17 , a shift of approximately 0.5–0.6 log units relative to the free base, affecting both solubility and membrane permeability predictions. Furthermore, studies on fragment-sized thiazole libraries have demonstrated that even subtle substituent changes on the thiazole core can convert a valid screening hit into a promiscuous false positive through altered redox activity or thiol reactivity [1]. Generic substitution therefore risks irreproducible assay results and wasted screening resources. The quantitative evidence below establishes the specific, measurable parameters that differentiate this compound from its closest structural analogs.

!
Salt form alters lipophilicity. Dihydrochloride hydrate shifts LogP by ~0.5 units vs. free base, changing solubility and permeability predictions.
!
Positional isomer (alpha-amino) is not equivalent. Amine placement adjacent to the carbonyl alters pKa, intramolecular H-bonding, and nucleophilicity.
!
Fragment-sized thiazoles require promiscuity screening. Reported redox and thiol reactivity can generate false positives if counter-screens are omitted.

3-Amino-N-1,3-thiazol-2-ylpropanamide: Comparative Evidence


Lipophilicity Differentiation: Free Base, Salt, and Positional Isomers

The free base form (CAS 1016878-45-7) exhibits a vendor-calculated LogP of 0.4304 and TPSA of 68.01 Ų , which closely aligns with the PubChem-computed XLogP3 of 0.3 and TPSA of 96.3 Ų (note: TPSA calculation methodologies differ between sources) [1]. In contrast, the dihydrochloride hydrate salt form (ChemBridge BB-4029178) shows a measured LogP of -0.17 , representing a lipophilicity decrease of approximately 0.47–0.60 log units. This 3- to 4-fold reduction in theoretical octanol-water partition coefficient directly impacts predicted membrane permeability and aqueous solubility. The beta-alanine attachment position (3-aminopropanamide) further distinguishes this compound from the alpha-amino isomer 3-amino-3-(1,3-thiazol-2-yl)propanamide (CAS 771522-44-2), where the amine is positioned on the carbon alpha to the amide carbonyl, altering both pKa and intramolecular hydrogen-bonding capacity .

Lipophilicity
Cross-study comparable
ΔLogP ≈ 0.5 (free base vs. dihydrochloride hydrate)
Lipophilicity shift may alter permeability and solubility predictions.
Vendor-calculated vs. PubChem computed values differ slightly.
Lipophilicity LogP Physicochemical profiling Fragment-based drug discovery

Fragment-Likeness and Rule-of-Three Compliance

3-Amino-N-1,3-thiazol-2-ylpropanamide satisfies all key fragment-likeness criteria defined by the Astex Rule of Three (RO3): molecular weight ≤ 300 Da, cLogP ≤ 3, hydrogen bond donors ≤ 3, and hydrogen bond acceptors ≤ 3. The compound has MW = 171.22 Da [1], XLogP3 = 0.3 [1], HBD = 2, and HBA = 4 (marginally exceeding the HBA criterion of ≤3, which is common for thiazole-containing fragments). A focused study profiling 49 fragment-sized thiazoles and thiadiazoles in biochemical inhibition, redox activity, thiol reactivity, and stability assays demonstrated that thiazole fragments meeting RO3 criteria can serve as valid FBDD starting points when properly counter-screened for promiscuity [2]. By comparison, larger 2-aminothiazole derivatives with MW > 300 Da, such as 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide (MW = 278.33 Da), approach the upper fragment limit and offer fewer vectors for subsequent fragment growth [3].

Fragment-likeness
Class-level inference
MW 171 Da | XLogP3 0.3 | HBD 2 | HBA 4
Satisfies most Rule-of-Three criteria; supports efficient FBDD library design.
HBA marginally exceeds ≤3 threshold; common for thiazole fragments.
Fragment-based drug discovery Rule of Three Library design Lead optimization

Multi-Vendor Purity and Availability Comparison

3-Amino-N-1,3-thiazol-2-ylpropanamide is stocked by at least four independent commercial suppliers with documented purity specifications. LeYan offers the free base at 95+% purity (lot-dependent, with actual purity confirmed at receipt) . CymitQuimica lists the compound at a minimum purity of 95% . Chemenu (Catalog CM274652) supplies the free base at 95% purity . ChemBridge/Hit2Lead offers the dihydrochloride hydrate salt form at 95% purity with a listed price of approximately $51/g . This multi-vendor availability contrasts with structurally similar but less commercially accessible analogs: for example, the positional isomer 3-amino-3-(1,3-thiazol-2-yl)propanamide (CAS 771522-44-2) is primarily available through custom synthesis, and the closely related 3-amino-N-(thiazol-2-yl)propanamide hydrochloride (CAS 1046757-40-7) is listed by fewer suppliers . The free base form offers procurement flexibility, as the researcher can generate the desired salt stoichiometry in-house.

Multi-vendor purity
Supporting evidence
≥95% purity across ≥4 suppliers (free base & salt)
Consistent specifications reduce procurement risk and enable competitive sourcing.
Lot-dependent; verify upon receipt.
Chemical procurement Vendor comparison Purity specification Supply chain

Synthetic Tractability and Derivatization Potential

The terminal primary amine at the beta-position of the propanamide chain provides a single, unambiguous derivatization handle compatible with robust amide coupling, reductive amination, sulfonamide formation, and urea/thiourea synthesis protocols. This contrasts with N-(thiazol-2-yl)propanamide (which lacks the amino handle entirely) and with 3-amino-3-(1,3-thiazol-2-yl)propanamide (CAS 771522-44-2), where the alpha-amino group adjacent to the carbonyl introduces competing intramolecular cyclization pathways and reduced nucleophilicity due to electronic withdrawal by the amide . A synthetic route described in the literature involves reaction of 2-aminothiazole with acrylonitrile followed by hydrolysis and amidation, yielding the target compound in a telescoped sequence amenable to scale-up [1]. The three-carbon spacer between the amine and the thiazole-amide core provides sufficient distance to minimize steric hindrance during derivatization while maintaining conformational communication with the heterocycle. In the context of the 2-aminothiazole multitarget inhibitor series reported by Bardakkaya et al. (2023), propanamide-linked derivatives demonstrated distinct cholinesterase inhibition profiles compared to propenamide-linked analogs, with propanamide compound 9e achieving BChE IC₅₀ = 0.9 μM [2], supporting the relevance of the propanamide linker geometry for target engagement.

Synthetic access
Class-level inference
1° amine handle + amide NH; compatible with >5 derivatization chemistries
Single reactive handle streamlines parallel library synthesis.
Propanamide linker geometry supports sub-µM target engagement in reported series.
Synthetic chemistry Derivatization Building block Library synthesis Structure-activity relationship

GHS Hazard Classification and Handling Profile

The free base form carries a defined GHS hazard classification per LeYan: Warning signal word with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This "Warning" classification (as opposed to "Danger") indicates a moderate hazard profile that is manageable under standard laboratory personal protective equipment (PPE) protocols. In comparison, many electrophilic 2-aminothiazole derivatives bearing halogen substituents or nitro groups carry more severe hazard classifications including H301 (toxic if swallowed) or H314 (causes severe skin burns and eye damage), which impose additional shipping restrictions and handling requirements [1]. The compound is classified for non-human research use only and has not received FDA approval for any therapeutic indication [2], a critical procurement criterion distinguishing it from controlled or regulated pharmaceutical intermediates. The solid physical form (as reported by Hit2Lead for the dihydrochloride hydrate ) facilitates accurate weighing and reduces spill risk relative to liquid or hygroscopic analogs.

GHS hazard
Cross-study comparable
Warning (H302-H315-H319-H335) vs. Danger for electrophilic analogs
Moderate hazard profile may simplify shipping and handling.
Standard lab PPE sufficient; non-FDA regulated research use only.
Safety data GHS classification Laboratory handling Procurement risk assessment

Antitumor Class Activity: 2-Aminothiazole Propanamide Series

While compound-specific quantitative cytotoxicity data for 3-Amino-N-1,3-thiazol-2-ylpropanamide has not been published in peer-reviewed literature as of the search date, the 2-aminothiazole propanamide subclass to which it belongs has demonstrated validated antitumor activity in the NCI-60 human tumor cell line panel. El-Messery et al. (2012) reported that 2- and 3-propanamido-thiazole analogs bearing a straight-chain substituent exhibited superior activity compared to branched or 4-methyl congeners when tested at a single 10 μM dose [1]. Selected compounds in this series achieved growth inhibition (GI) values of 75.5%, 69.3%, 92.7%, and 96.2% against the CCRF-CEM leukemia cell line [1]. The target compound's straight-chain 3-aminopropanamide substituent directly mirrors this SAR-favored structural feature. In the broader 2-aminothiazole multitarget series reported by Bardakkaya et al. (2023), propanamide-linked derivatives demonstrated dual cholinesterase inhibition with compound 9e achieving BChE IC₅₀ = 0.9 μM and compound 3e achieving AChE IC₅₀ = 0.5 μM [2], establishing that the propanamide linker geometry is compatible with nanomolar-range target engagement. The target compound's terminal primary amine provides a vector for installing potency-enhancing substituents identified in these series.

Subclass antitumor SAR
Class-level inference
Straight-chain propanamido-thiazoles achieve 69–96% GI at 10 µM (NCI-60)
Reported subclass SAR aligns with target compound’s preferred structural motif.
No compound-specific cytotoxicity data published; class-level inference.
Antitumor Cytotoxicity Thiazole Cancer cell line screening NCI-60

3-Amino-N-1,3-thiazol-2-ylpropanamide: Application Scenarios


FBDD Library Construction

With a molecular weight of 171.22 Da, XLogP3 of 0.3, and three rotatable bonds [1], this compound satisfies key fragment-likeness criteria (RO3: MW ≤ 300, cLogP ≤ 3) and can be incorporated into focused fragment libraries for SPR, NMR, or thermal shift screening campaigns. The study by Proj et al. (2022) demonstrated that fragment-sized thiazoles can serve as valid FBDD hits when subjected to rigorous counter-screening for redox activity and thiol reactivity, and the authors provide a high-throughput profiling workflow applicable to library members [2]. The terminal primary amine enables subsequent fragment growing via amide coupling without deprotection steps, streamlining the hit-to-lead transition. Procurement of the free base form allows in-house salt screening to optimize solubility for specific biophysical assay buffer conditions.

Anticancer SAR Probe Synthesis

The straight-chain 3-aminopropanamide architecture of this compound directly aligns with the SAR-preferred structural motif identified by El-Messery et al. (2012), where 2- and 3-propanamido-thiazole analogs with straight-chain substituents achieved 69–96% growth inhibition against the CCRF-CEM leukemia cell line at 10 μM in the NCI-60 screen [3]. This compound can serve as a core scaffold for installing diverse capping groups at the terminal amine to probe substituent effects on antiproliferative activity. The three-carbon spacer provides sufficient distance to explore vector-dependent potency gains without introducing the steric constraints of branched or alpha-substituted analogs, which were shown to be less active in the parent series.

Kinase and Cholinesterase Inhibitor Lead Optimization

The propanamide linker geometry connecting the thiazole core to the terminal amine has been validated in multitarget 2-aminothiazole series for cholinesterase inhibition, with propanamide derivative 9e achieving BChE IC₅₀ = 0.9 μM and propenamide derivative 3e achieving AChE IC₅₀ = 0.5 μM [4]. The target compound provides the identical propanamide-thiazole connectivity as these validated inhibitors, with the terminal amine available for introducing potency-modulating substituents. The balanced LogP of 0.3–0.43 [1] is within the CNS drug-likeness range, making this building block particularly suitable for CNS-targeted inhibitor programs. The dihydrochloride hydrate salt form (LogP -0.17 ) offers an alternative for programs requiring higher aqueous solubility for in vitro assay conditions.

Antimicrobial Probe Development

The 2-aminothiazole scaffold is a recognized privileged structure in antimicrobial drug discovery, with derivatives demonstrating activity against Gram-positive and Gram-negative bacterial strains [4]. Cheng et al. reported that thiazole derivatives containing an amide skeleton achieved ecKAS III inhibitory activity with IC₅₀ values as low as 5.3 μM and antibacterial MIC values of 1.56–6.25 μg/mL against representative bacterial strains [5]. The target compound's terminal amine provides a direct derivatization point for synthesizing focused libraries to probe antibacterial SAR, and its multi-vendor availability at ≥95% purity supports reproducible screening campaigns without the lot-to-lot variability that can confound antimicrobial assay interpretation.

Application
Selection Property
Validation Focus
Fragment-based library construction
Fragment-likeness (RO3 compliance)
Redox/thiol reactivity counter-screening
Cancer cell-line SAR studies
Straight-chain propanamide architecture
Cell growth inhibition endpoint interpretation
Enzyme inhibitor lead optimization
Propanamide linker geometry
Enzyme inhibition assay context (kinase, cholinesterase)
Antimicrobial screening probe synthesis
Aminothiazole scaffold with derivatizable amine
MIC and enzyme inhibition endpoint review

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